molecular formula C8H10F2N2O B2677204 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole CAS No. 2310082-21-2

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole

Cat. No.: B2677204
CAS No.: 2310082-21-2
M. Wt: 188.178
InChI Key: VTSQHEUZXRGWEX-UHFFFAOYSA-N
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Description

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is a synthetic organic compound characterized by the presence of a difluoroazetidine ring and a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole typically involves the following steps:

    Formation of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through the reaction of a suitable precursor with a fluorinating agent under controlled conditions. This step often requires the use of a base and a solvent such as acetonitrile or dichloromethane.

    Coupling with Methylisoxazole: The difluoroazetidine intermediate is then coupled with a methylisoxazole derivative. This coupling reaction can be facilitated by the use of a palladium catalyst and a ligand, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the isoxazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the difluoroazetidine ring, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroazetidine ring, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.

    Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperature.

Major Products

    Oxidation: Formation of oxazoles or oxadiazoles.

    Reduction: Formation of azetidines with reduced fluorine content.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole involves its interaction with specific molecular targets. The difluoroazetidine ring can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methylisoxazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 5-((3,3-Difluoroazetidin-1-yl)methyl)-2-methylisoxazole
  • 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methylisoxazole
  • 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-ethylisoxazole

Uniqueness

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole is unique due to the specific positioning of the methyl group on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluoroazetidine ring also imparts distinct properties, such as increased stability and specific interaction capabilities with biological targets.

Properties

IUPAC Name

5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSQHEUZXRGWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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